molecular formula C13H27BO4 B1590534 3,3-Diethoxy-1-propylboronic acid pinacol ester CAS No. 165904-27-8

3,3-Diethoxy-1-propylboronic acid pinacol ester

Cat. No. B1590534
M. Wt: 258.16 g/mol
InChI Key: VEDSPUPKZZMMLL-UHFFFAOYSA-N
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Description

3,3-Diethoxy-1-propylboronic acid pinacol ester, also known as DEPBPE, is a boronic acid derivative that is commonly used in organic synthesis. It is a colorless solid that is soluble in polar organic solvents and is a useful reagent for the formation of carbon-carbon bonds. This compound has numerous applications in the field of synthetic organic chemistry, and has been used in the synthesis of various pharmaceuticals, agrochemicals, and natural products.

Scientific Research Applications

Phosphorescence Properties

Arylboronic esters, similar in structure to 3,3-Diethoxy-1-propylboronic acid pinacol ester, exhibit long-lived room-temperature phosphorescence in the solid state. This characteristic challenges the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient triplet excited state generation. Theoretical calculations suggest that the phosphorescence of these molecules, such as phenylboronic acid pinacol ester, is due to an out-of-plane distortion, indicating potential applications in the development of new phosphorescent materials for organic electronics and sensors (Shoji et al., 2017).

Organic Synthesis and Catalysis

3,3-Diethoxy-1-propylboronic acid pinacol ester is utilized in various organic reactions, including cross-coupling reactions. For instance, the palladium-catalyzed cross-coupling of bis(pinacolato)diboron with 1-alkenyl halides or triflates demonstrates its utility in synthesizing unsymmetrical 1,3-dienes, illustrating its significance in creating complex organic molecules with high precision (Takagi et al., 2002).

Polymer Chemistry

The Suzuki-Miyaura coupling polymerization, involving arylboronic acids or esters, underlines the importance of these compounds in polymer science. They facilitate the synthesis of high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties, demonstrating their pivotal role in crafting advanced materials for electronic applications (Nojima et al., 2016).

Novel Reactions and Functional Materials

The rhodium-catalyzed ipso-borylation of alkylthioarenes to arylboronic acid pinacol esters showcases the innovative use of these compounds in synthesizing multisubstituted arenes, contributing to the development of new synthetic methodologies and functional materials (Uetake et al., 2016).

properties

IUPAC Name

2-(3,3-diethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27BO4/c1-7-15-11(16-8-2)9-10-14-17-12(3,4)13(5,6)18-14/h11H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDSPUPKZZMMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477821
Record name 3,3-Diethoxy-1-propylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diethoxy-1-propylboronic acid pinacol ester

CAS RN

165904-27-8
Record name 3,3-Diethoxy-1-propylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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